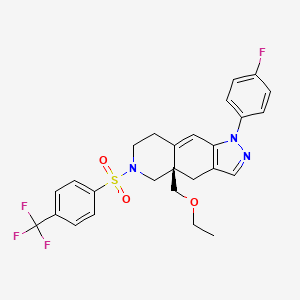

Cort108297

説明

Overview of Glucocorticoid Receptor Signaling in Physiological and Pathophysiological Contexts

Glucocorticoid signaling is a vital physiological process essential for maintaining homeostasis. studysmarter.co.uk It involves glucocorticoid hormones, such as cortisol, that bind to intracellular glucocorticoid receptors (GRs), influencing the expression of a wide array of genes. studysmarter.co.ukontosight.ai This intricate signaling pathway is a key regulator of metabolism, the immune system, and the body's response to stress. studysmarter.co.ukontosight.ai

Glucocorticoids are steroid hormones produced by the adrenal glands that play a crucial role in numerous physiological functions. ontosight.airesearchgate.net Their effects are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. researchgate.netnih.govnih.gov In its inactive state, the GR resides in the cytoplasm. wikipedia.org Upon binding to a glucocorticoid, the receptor undergoes a conformational change, activates, and moves into the nucleus. nih.govwikipedia.org Inside the nucleus, it can regulate gene expression through two primary pathways: transactivation and transrepression. wikipedia.org

In the transactivation pathway, the activated GR binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of target genes. wikipedia.org The transrepression pathway involves the activated GR interacting with other transcription factors, such as NF-κB and AP-1, to prevent them from up-regulating the expression of their target genes, many of which are pro-inflammatory. wikipedia.org

The physiological effects of glucocorticoid signaling are extensive. For instance, in response to acute stress, the body releases cortisol, which enhances glucose production to provide additional energy. studysmarter.co.uk Glucocorticoids also have potent anti-inflammatory and immunosuppressive effects. ontosight.ai In the cardiovascular system, they are essential for controlling blood pressure and cardiac function under normal conditions. frontiersin.org

However, dysregulation of glucocorticoid signaling is implicated in a variety of pathological conditions. ontosight.ai For example, chronically elevated levels of glucocorticoids can contribute to metabolic disorders like insulin (B600854) resistance. ontosight.ai Imbalances in GR signaling in the heart are thought to have a causal role in cardiac disease. frontiersin.org Furthermore, dysfunction in central GR signaling has been linked to depression. nih.gov

Evolution of Selective Glucocorticoid Receptor Modulators (SGRMs)

The widespread therapeutic use of synthetic glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) for inflammatory diseases is often limited by significant side effects from long-term use, including obesity, diabetes, and osteoporosis. nih.gov This has driven the development of a new class of compounds known as Selective Glucocorticoid Receptor Modulators (SGRMs). nih.gov

SGRMs are designed to offer the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids while minimizing adverse effects. wikipedia.orgplos.org These experimental drugs aim to achieve this by selectively modulating the activity of the glucocorticoid receptor (GR). wikipedia.org The core concept behind SGRMs is the dissociation of the GR's downstream signaling pathways, primarily separating the beneficial transrepression effects from the transactivation effects associated with many side effects. plos.orgoup.com

The development of SGRMs has been a significant area of research over the past few decades. oup.com These compounds, which can be both steroidal and non-steroidal, bind to the GR and induce unique conformational changes in the receptor. wikipedia.orgkarger.comoup.com This allows for interaction with only a subset of downstream signaling pathways, leading to a more targeted therapeutic effect. oup.com

Limitations of Non-Selective Glucocorticoid Receptor Antagonists

The use of non-selective glucocorticoid receptor antagonists, such as mifepristone (B1683876) (also known as RU486), has been explored to counteract the effects of excess glucocorticoids. nih.govplos.org However, these antagonists have notable limitations primarily due to their lack of specificity. nih.govplos.org

A major drawback of mifepristone is its significant cross-reactivity with other steroid receptors, particularly the progesterone (B1679170) receptor (PR), for which it is also a potent antagonist. plos.orgnih.govoup.com This lack of selectivity can lead to undesirable side effects, including endometrial hypertrophy and termination of pregnancy, making its clinical application problematic in certain patient populations. plos.orgnih.gov

Furthermore, while mifepristone can block the GR, it can also lead to an increase in ACTH and cortisol levels, which complicates treatment monitoring and can lead to conditions like severe hypokalemia (low potassium levels). karger.com In the context of prostate cancer, although mifepristone can act as a weak antagonist to the wild-type androgen receptor (AR), it may activate certain mutant AR proteins that can arise during disease progression. nih.gov These limitations highlight the need for more selective GR modulators.

CORT108297 as a Novel Selective Glucocorticoid Receptor Modulator

This compound is a novel, non-steroidal compound that acts as a selective modulator of the glucocorticoid receptor (GR). nih.gov It has been developed to specifically target the GR with high affinity, thereby avoiding the off-target effects associated with non-selective antagonists. nih.govtargetmol.com

Classification and Origin

This compound is classified as a selective, non-steroidal glucocorticoid receptor antagonist. nih.govspringer.com It was discovered and developed by Corcept Therapeutics. springer.comcorcept.com The development of this compound and other similar compounds represents a significant step toward creating more targeted therapies for conditions involving dysregulated glucocorticoid signaling. nih.gov

Unique Receptor Affinity Profile: High Selectivity for Glucocorticoid Receptor over Other Steroid Receptors

This compound exhibits a highly selective binding profile for the glucocorticoid receptor. nih.govtargetmol.com It binds to the GR with high affinity, demonstrating a dissociation constant (Ki) of approximately 0.45 nM to 0.9 nM. nih.govmedchemexpress.com A key feature of this compound is its significantly lower affinity for other steroid receptors. nih.govconicet.gov.ar Studies have shown that it has an almost 1000-fold lower affinity for the progesterone, estrogen, androgen, and mineralocorticoid receptors. nih.govconicet.gov.ar In some in vitro binding assays, it showed no detectable affinity for the progesterone (PR), estrogen (ER), androgen (AR), or mineralocorticoid (MR) receptors. sec.gov This high degree of selectivity is a major advantage over non-selective antagonists like mifepristone. researchgate.net

Interactive Data Tables

Table 1: Receptor Binding Affinity of this compound

Table 2: Compound Names Mentioned

Structure

3D Structure

特性

IUPAC Name |

(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKURXRZHJOZOD-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144304 | |

| Record name | CORT 108297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018679-79-2 | |

| Record name | CORT 108297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORT 108297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORT-108297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Cort108297 Action

Differential Glucocorticoid Receptor Agonistic and Antagonistic Properties

The classification of CORT108297 as a selective GR modulator stems from its capacity to elicit a unique combination of agonistic and antagonistic effects on GR-mediated transcription karger.comresearchgate.net. Unlike full GR agonists like dexamethasone (B1670325) or full antagonists like mifepristone (B1683876) (RU486), this compound's interaction with GR coregulators is intermediate, contributing to its context-dependent actions karger.com.

Context-Dependent Agonism and Antagonism In Vivo

In vivo studies have demonstrated the context-dependent nature of this compound's effects. For instance, in an inhibitory avoidance memory task, this compound has shown GR agonistic effects, similar to corticosterone (B1669441), by enhancing memory consolidation karger.com. Conversely, in a forced swim stress paradigm, this compound decreased immobility, which has been interpreted as a GR antagonistic effect on depression-like behavior karger.com. Furthermore, this compound has displayed antagonist-like properties by attenuating corticosterone-induced reduction of neuronal differentiation in the hippocampus karger.com. This dual behavior highlights its ability to selectively modulate GR signaling pathways depending on the physiological or pathological context nih.govkarger.com.

Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

This compound significantly modulates the activity of the HPA axis, the central neuroendocrine system regulating the stress response biorxiv.orgresearchgate.netspringer.com. The HPA axis involves a cascade initiated by the release of corticotropin-releasing hormone (CRH) from the hypothalamus, leading to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, and ultimately the secretion of glucocorticoids (like corticosterone in rodents) from the adrenal cortex karger.comrsc.orgclevelandclinic.org. Glucocorticoids exert negative feedback on the hypothalamus and pituitary to regulate the axis nih.govnih.govendocrine-abstracts.org.

In contrast to its agonistic effect on CRH expression in the PVN, this compound does not exhibit agonistic effects on CRH expression in the central amygdala karger.comresearchgate.netspringer.comresearchgate.net. This brain region-specific action underscores the selective nature of this compound's modulation of GR signaling and its differential impact on stress-related circuitry karger.comresearchgate.net.

Data from studies on this compound's effect on corticosterone levels:

| Study Context | This compound Dose (mg/kg) | Effect on Baseline Corticosterone | Effect on Stress-Induced Corticosterone | Citation |

| Adolescent Chronic Variable Stress (Rats) | 30 | Reduced nih.govbiorxiv.org | Prevented increase biorxiv.org | nih.govbiorxiv.org |

| Status Epilepticus (Mice) | Not specified | Normalized nih.govnih.gov | Attenuated hypersecretion nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.govpatsnap.com |

| Forced Swim Test / Restraint Stress (Rats) | 30, 60 | No effect on basal nih.gov | Suppressed peak response medchemexpress.comnih.govresearchgate.net | medchemexpress.comnih.govresearchgate.net |

| Naïve Control Mice (Restraint Stress) | 30 | Not specified | Reduced at 30 and 60 mins nih.gov | nih.gov |

While this compound effectively reduces corticosterone levels, studies have indicated a lack of consistent effect on ACTH levels biorxiv.orgnih.gov. This observation suggests that the reduction in corticosterone might, at least in part, be due to a regulation of adrenal gland reactivity or a decreased adrenal responsiveness to ACTH biorxiv.orgnih.gov. The index of adrenal sensitivity, calculated as the ratio of corticosterone to log ACTH, has been shown to be reduced by this compound in some contexts, supporting the idea of altered adrenal responsiveness nih.govbiorxiv.org.

Data on this compound's effect on ACTH and Adrenal Sensitivity:

Influence on Glucocorticoid Receptor-Coregulator Interactions

The differential agonistic and antagonistic effects of selective GR modulators, including this compound, are linked to their ability to induce distinct coregulator recruitment profiles upon binding to the GR nih.govkarger.com. The Microarray Assay for Real-time Coregulator-Nuclear receptor Interaction (MARCoNI) technology is used to study these in vitro interactions between the GR ligand binding domain and peptides containing coregulator domains (NR boxes) nih.govkarger.commpg.deoup.com.

Interactions with SRC-1 Coregulator NR-box 4

Steroid receptor coactivator (SRC)-1 is a GR coregulator involved in regulating specific GR target genes and is associated with hypothalamic-pituitary-adrenal (HPA) axis function nih.govnih.govkarger.com. SRC-1 has splice variants, including SRC-1A and SRC-1E, which share three NR boxes, while SRC-1A has an additional NR-box in its C-terminal region karger.comresearchgate.net. This compound demonstrates a differential interaction profile with SRC-1 splice variants. Specifically, this compound preferentially induces an interaction between the GR ligand binding domain and the SRC-1A NR-box 4 in the MARCoNI assay nih.govkarger.commpg.de. In contrast, the full agonist dexamethasone does not show a preference for specific SRC-1 NR-boxes and induces strong GR interactions with all four SRC-1 motifs tested in the MARCoNI assay nih.govkarger.commpg.de. This selective interaction with SRC-1A NR-box 4 by this compound suggests a potential mechanism for its selective effects on gene expression nih.govkarger.com.

Intermediate Interaction Profile Compared to Full Agonists and Antagonists

The GR coregulator interactions induced by this compound are intermediate between those observed with full GR agonists (such as dexamethasone) and full antagonists (like mifepristone, also known as RU486) nih.govkarger.comoup.com. MARCoNI analysis comparing this compound and dexamethasone revealed both shared and distinct interactions with various NR-boxes from a range of coregulators nih.govkarger.com. While some NR-boxes show shared interactions, this compound exhibits a coregulator interaction profile that is neither fully agonistic nor fully antagonistic, highlighting its selective modulator nature nih.govkarger.comoup.com.

Regulation of Gene Transcription and Protein Expression

This compound modulates GR-mediated gene expression, contributing to its diverse effects nih.govkarger.com.

Modulation of Glucocorticoid Receptor-Mediated Gene Expression

GRs, as nuclear receptors, can modify gene transcription by binding directly to DNA or through protein interactions with transcription factors or nuclear receptor coregulators nih.gov. Selective GR modulators like this compound were developed to alter the specificity of ligand-induced interactions between GR and its downstream effectors or coregulators, thereby modulating gene expression in a tissue-specific or gene-specific manner nih.gov. Studies have shown that this compound can act as both a GR antagonist and an agonist depending on the target gene and tissue context nih.govnih.gov. For instance, it can block the effects of corticosterone in some contexts while mimicking them in others, such as suppressing CRH mRNA expression in the paraventricular nucleus nih.gov.

Inhibition of Dexamethasone-Induced SGK1 and KLK3 Expression

This compound has been shown to inhibit the expression of specific genes that are typically induced by the potent glucocorticoid agonist dexamethasone karger.comaacrjournals.orgnih.govinvivochem.com. In LAPC4 cells, co-treatment with dexamethasone induces steady-state SGK1 expression. This compound completely blocks this dexamethasone-mediated increase in SGK1 expression aacrjournals.orgnih.govmedchemexpress.com. Similarly, dexamethasone increases KLK3 expression, and this compound effectively antagonizes this induction targetmol.comaacrjournals.orgnih.govinvivochem.commedchemexpress.com. In CWR-22Rv1 cells, dexamethasone dramatically induces SGK1 gene expression, and this induction is completely abrogated by this compound aacrjournals.orgnih.govmedchemexpress.com. KLK3 is also induced by dexamethasone in these cells, and this compound significantly inhibits this induction aacrjournals.orgnih.govmedchemexpress.com.

Table 1: Effect of this compound on Dexamethasone-Induced Gene Expression

| Cell Line | Gene | Dexamethasone Effect (vs. Control) | This compound + Dexamethasone Effect (vs. Dexamethasone) | Citation |

| LAPC4 | SGK1 | 1.7-fold increase | Completely blocked | aacrjournals.orgnih.govmedchemexpress.com |

| LAPC4 | KLK3 | 2.5-fold increase | Antagonized (48% inhibition) | targetmol.comaacrjournals.orgnih.govinvivochem.commedchemexpress.com |

| CWR-22Rv1 | SGK1 | ~100-fold induction (mRNA) | Completely abrogated | aacrjournals.orgnih.govmedchemexpress.com |

| CWR-22Rv1 | KLK3 | 7.5-fold induction (mRNA) | Inhibited (70% inhibition) | aacrjournals.orgnih.govmedchemexpress.com |

Abrogation of Dexamethasone-Mediated SGK1 Gene Induction

Detailed research findings indicate that this compound completely abrogates the dramatic induction of SGK1 gene expression mediated by dexamethasone in CWR-22Rv1 cells aacrjournals.orgnih.govmedchemexpress.com. This effect is observed after 3 days of co-treatment with dexamethasone and this compound aacrjournals.orgnih.govmedchemexpress.com. This demonstrates a potent antagonistic effect of this compound on the transcriptional regulation of SGK1 by the glucocorticoid receptor in this cellular context aacrjournals.orgnih.govmedchemexpress.com.

Impact on Glucocorticoid Receptor Steady-State Protein Levels

Glucocorticoid receptor steady-state protein levels are typically downregulated following agonist binding, a process involving ubiquitin modification and proteasomal degradation or decreased GR mRNA levels. aacrjournals.orgnih.gov However, treatment with selective glucocorticoid receptor modulators (SGRMs), specifically this compound, has been shown to mitigate the decrease in GR steady-state protein levels that is observed with glucocorticoid treatment. aacrjournals.orgnih.gov This suggests that this compound functionally antagonizes the binding of agonists, such as dexamethasone, to the GR ligand-binding domain. aacrjournals.orgnih.gov Studies in CWR-22Rv1 cells indicated that this compound appeared to stabilize GR levels. nih.gov

Interaction with Other Signaling Pathways

This compound's activity involves complex interactions with various signaling cascades beyond direct GR modulation.

Lack of Interaction with Androgen Receptor (AR) Signaling

Unlike some nonselective GR antagonists such as mifepristone, this compound does not significantly affect androgen receptor (AR) signaling. aacrjournals.orgnih.govamegroups.org Research has demonstrated that this compound treatment had no impact on AR-induced gene expression, either as a single agent or in combination with AR agonists like R1881. aacrjournals.org Furthermore, while the AR antagonist enzalutamide (B1683756) and mifepristone can decrease total AR protein levels, treatment with this compound did not affect steady-state AR protein levels. aacrjournals.orgnih.gov This selectivity is a key characteristic distinguishing this compound from less specific modulators. aacrjournals.orgnih.gov

Attenuation of Glucocorticoid Receptor-Mediated Tumor Cell Survival Following AR Blockade

Increased GR expression and activity can contribute to the progression of castration-resistant prostate cancer (CRPC) following androgen blockade. aacrjournals.orgnih.govamegroups.org this compound has demonstrated the ability to decrease GR-mediated tumor cell viability in the context of AR blockade. aacrjournals.orgnih.govamegroups.org In prostate cancer cell lines, SGRM treatment, including this compound, decreased GR-mediated cancer cell proliferation when AR was blocked, with a more pronounced impact observed in cell lines with high GR expression. aacrjournals.orgnih.gov For instance, in CWR-22Rv1 cells, this compound treatment resulted in a significant decrease in cell viability compared to control conditions following AR blockade. nih.gov

Data Table 1: Impact of this compound on Prostate Cancer Cell Viability Following AR Blockade

| Cell Line | Treatment Condition (vs. Control) | Decrease in Cell Viability (%) | p-value | Source |

| CWR-22Rv1 | This compound (10 days) | 42 | 0.05 | nih.gov |

| LAPC4 | This compound (10 days) | 26 | 0.002 | nih.gov |

Note: Data extracted from Trypan blue exclusion assay results following AR blockade.

Transcriptome analysis has revealed that this compound can block GR-mediated proliferative gene expression pathways following AR blockade and GR activation. aacrjournals.orgnih.gov Specifically, GR-regulated proliferation-associated genes such as AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16 were inhibited by this compound treatment in vivo. aacrjournals.orgnih.gov this compound has been shown to antagonize the dexamethasone-induced expression of SGK1 and KLK3 at both the RNA and protein levels in prostate cancer cell lines. aacrjournals.orgnih.govmedchemexpress.com

Data Table 2: Impact of this compound on Dexamethasone-Induced Gene Expression

| Cell Line | Gene | Treatment (vs. Dexamethasone alone) | Effect on Gene Expression | p-value | Source |

| LAPC4 | SGK1 | This compound | Completely blocks increase | <0.05 | medchemexpress.com |

| LAPC4 | KLK3 | This compound | Antagonizes (48% inhibition) | <0.05 | medchemexpress.com |

| CWR-22Rv1 | SGK1 | This compound | Completely abrogated | <0.01 | medchemexpress.com |

| CWR-22Rv1 | KLK3 | This compound | Inhibits (70% inhibition) | <0.01 | medchemexpress.com |

Note: Effects observed following 3 days of treatment with Dexamethasone ± SGRMs.

Modulation of Glucocorticoid Receptor/Beta-Catenin Interaction in Prostate Cancer Cells

The glucocorticoid receptor and beta-catenin have been shown to interact in prostate cancer cells, and this interaction may contribute to therapy resistance and cancer stemness. nih.govaacrjournals.orgnih.govmdpi.com Co-immunoprecipitation studies have demonstrated the interaction between GR and beta-catenin in both docetaxel-resistant and docetaxel-sensitive prostate cancer cell lines. nih.govaacrjournals.orgnih.gov Pharmacological co-inhibition of GR using this compound and beta-catenin using a selective inhibitor (MSAB) enhanced cytotoxicity in docetaxel-resistant prostate cancer cells grown in adherent and spheroid cultures. nih.govaacrjournals.orgnih.govmdpi.com This co-inhibition also led to a decrease in cancer stem cell-like populations (CD44+/CD24–) in tumorspheres. nih.govnih.govmdpi.com These findings suggest that this compound, in combination with beta-catenin inhibition, can influence cell survival, stemness, and tumorsphere formation in resistant cells, highlighting a potential strategy to overcome therapy cross-resistance in prostate cancer. nih.govaacrjournals.orgnih.govmdpi.com

Activation of Toll-Like Receptors on Macrophages

This compound has been shown to activate toll-like receptors (TLRs) on macrophages. biosynth.com Macrophages are key innate immune cells that utilize TLRs to recognize microbial ligands and initiate inflammatory responses. frontiersin.orgnih.gov While glucocorticoids are generally known for their anti-inflammatory and immunosuppressive properties, their interaction with macrophages and TLR signaling is complex. frontiersin.orgnih.gov Studies have indicated that glucocorticoids can regulate TLR expression and signaling in macrophages. frontiersin.orgnih.gov The activation of TLRs on macrophages by this compound may be involved in its observed effects. biosynth.com

Preclinical Research on Therapeutic Applications of Cort108297

Neuropsychiatric and Neurological Disorders

Research indicates that CORT108297 may hold therapeutic promise for certain neuropsychiatric and neurological conditions, particularly those characterized by excessive glucocorticoid signaling and associated neuropathology.

Brain Injury and Neurodegeneration

Studies in animal models of brain injury and neurodegeneration have investigated the effects of this compound on various pathological markers and processes.

Treatment with this compound following status epilepticus (SE) has been shown to reduce brain pathology in mice. SE leads to rapid and sustained elevation of glucocorticoid levels, which can contribute to pathological sequelae nih.govnih.gov. This compound treatment attenuated corticosterone (B1669441) hypersecretion after pilocarpine-induced SE nih.govnih.gov. This suggests that this compound, by modulating GR activation, may mitigate structural changes that develop after SE nih.govnih.gov.

Status epilepticus is associated with the abnormal accumulation of newly generated granule cells in the dentate hilus, known as hilar ectopic granule cells, which are implicated in the development of epilepsy nih.gov. Treatment with this compound decreased the density of hilar ectopic granule cells in mice following pilocarpine-induced SE nih.govnih.gov. This finding supports the role of GR activation in the accumulation of these ectopic cells nih.gov.

| Group | Hilar Ectopic Granule Cell Density (cells/x1000 mm³) |

| Control | Data not available in snippets |

| SE + Vehicle | Data not available in snippets |

| SE + this compound | Decreased compared to SE + Vehicle nih.govnih.gov |

Microgliosis, characterized by increased microglial proliferation, is observed in the hippocampal dentate gyrus following SE nih.gov. Treatment with this compound reduced microglia proliferation in the hippocampal dentate gyrus of mice after SE nih.govnih.gov. While SE increased the area occupied by astrocytes, this compound treatment did not affect this increase nih.gov. This compound has also demonstrated anti-inflammatory effects in the hippocampus of Wobbler mice, a model of ALS, where it decreased astrocyte hypertrophy and reverted microglia to a resting state nih.gov.

| Group | Microglial Proliferation (Hippocampal Dentate Gyrus) |

| Control | Data not available in snippets |

| SE + Vehicle | Increased nih.gov |

| SE + this compound | Reduced compared to SE + Vehicle nih.govnih.gov |

Stress and elevated glucocorticoid levels can inhibit adult hippocampal neurogenesis, the process by which new neurons are generated in the hippocampus nih.govuva.nlnih.gov. This compound treatment has been shown to prevent stress-induced reductions in granule cell neurogenesis nih.gov. In control mice treated with corticosterone, this compound antagonized the corticosterone-induced reduction in neuroblasts bvsalud.orguniversiteitleiden.nl.

| Condition | Hippocampal Neurogenesis |

| Stress/Elevated Glucocorticoids | Reduced nih.govuva.nlnih.gov |

| Stress + this compound | Prevention of reduction |

| Corticosterone Treatment | Reduced bvsalud.orguniversiteitleiden.nl |

| Corticosterone + this compound | Antagonized reduction bvsalud.orguniversiteitleiden.nl |

This compound has been studied in models of neurodegeneration, such as the Wobbler mouse model of amyotrophic lateral sclerosis (ALS) karger.combvsalud.orgconicet.gov.ar. Wobbler mice exhibit high levels of corticosterone and abnormalities in the hippocampus bvsalud.orgconicet.gov.ar. Treatment with this compound restored faulty hippocampal parameters in Wobbler mice karger.combvsalud.orgconicet.gov.ar. Specifically, it increased neuronal progenitors, decreased astrogliosis, and modified the microglial phenotype in the dentate gyrus bvsalud.orgconicet.gov.ar. In corticosterone-treated control mice, this compound also normalized defective neurogenesis and decreased astrocyte hypertrophy bvsalud.orgconicet.gov.ar.

| Model/Condition | Hippocampal Parameter | Effect in Model/Condition | Effect of this compound Treatment |

| Wobbler Mouse | Neuronal Progenitors | Decreased bvsalud.orgconicet.gov.ar | Increased bvsalud.orgconicet.gov.ar |

| Wobbler Mouse | Astrogliosis | Increased bvsalud.orgconicet.gov.ar | Decreased bvsalud.orgconicet.gov.ar |

| Wobbler Mouse | Microglial Phenotype | Reactive bvsalud.orgconicet.gov.ar | Shifted towards ramified bvsalud.orgconicet.gov.ar |

| Corticosterone-Treated Control Mice | Neurogenesis | Reduced bvsalud.orgconicet.gov.ar | Normalized bvsalud.orgconicet.gov.ar |

| Corticosterone-Treated Control Mice | Astrocyte Hypertrophy | Increased bvsalud.orgconicet.gov.ar | Decreased bvsalud.orgconicet.gov.ar |

Restoration of Synaptic Markers and Cognitive Function in Alzheimer's Disease Models

In an acute rat model of AD induced by amyloid-beta (Aβ) peptide, this compound demonstrated the ability to restore hippocampal levels of synaptic markers. nih.govresearchgate.net Furthermore, treatment with this compound improved cognitive function in this model, specifically in spatial short-term memory. karger.com These findings suggest that this compound may help counteract synaptic deficits and cognitive impairments observed in AD models.

Amelioration of Beta-Amyloid-Induced Detrimental Effects

Studies using Alzheimer's transgenic mice have indicated that this compound can ameliorate detrimental and toxic effects induced by the accumulation of Aβ peptide. mdpi.com In an acute model of AD using Aβ(25-35) peptide, this compound was shown to reverse hippocampal amyloid-beta peptide generation and apoptotic processes. nih.gov This suggests a protective effect of this compound against the neurotoxicity associated with beta-amyloid accumulation.

Anti-Inflammatory Effects in the Hippocampus

Neuroinflammation is a significant component of AD pathology. mdpi.commdpi.com this compound has been shown to exert anti-inflammatory effects in the hippocampus in various preclinical models. For instance, in the hippocampus of Wobbler mice, a model for amyotrophic lateral sclerosis (ALS) that also exhibits neuroinflammation, this compound demonstrated anti-inflammatory properties. nih.govmdpi.comresearchgate.net In the acute Aβ peptide-induced AD model, this compound also reversed neuroinflammation in the hippocampus. nih.gov Additionally, treatment with this compound following status epilepticus, a condition that can lead to brain pathology including inflammation, reduced microglia proliferation in the hippocampal dentate gyrus. nih.gov

Stress-Related and Mood Disorders

Dysfunction of the HPA axis and elevated glucocorticoid levels are closely linked to the pathophysiology of stress-related and mood disorders, such as depression. frontiersin.orgresearchgate.net The hippocampus, being vulnerable to excess glucocorticoids, plays a key role in both cognitive and emotional regulation. researchgate.net this compound has been investigated for its potential therapeutic effects in these conditions.

Reduction of Neuroendocrine Stress Responses

This compound has been shown to decrease neuroendocrine stress responses in preclinical models. In rats exposed to forced swim test (FST) or restraint stress, both doses of this compound (30 mg/kg and 60 mg/kg) potently suppressed peak corticosterone responses. researchgate.netnih.govnih.govmedchemexpress.com This indicates that this compound can effectively blunt the hormonal response to acute stress.

Antidepressant-Like Effects in Behavioral Assays (e.g., Forced Swim Test)

The forced swim test (FST) is a commonly used behavioral assay to assess antidepressant-like effects in rodents, where a reduction in immobility is interpreted as such an effect. jneurology.com In the FST, the higher dose of this compound (60 mg/kg) significantly decreased immobility in rats. researchgate.netnih.govnih.govmedchemexpress.com This finding suggests that this compound exhibits antidepressant-like actions in this behavioral model.

Attenuation of Memory Loss Following Electroconvulsive Shock Therapy

Electroconvulsive shock (ECS) in animal models is used to mimic electroconvulsive therapy (ECT) in humans, a treatment for severe depression that can sometimes lead to memory impairment. nih.govresearchgate.netmayoclinic.orgcbsnews.com Studies have investigated compounds that can attenuate ECS-induced memory deficits. This compound (1 mg/kg) administered before each ECS session in rats significantly attenuated the impairment of recall in a passive avoidance paradigm. nih.gov This suggests a potential protective effect of this compound against memory loss associated with electroconvulsive interventions.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135413530 |

Data Tables

Table 1: Effect of this compound on Immobility in the Forced Swim Test

| Treatment Group | Dose (mg/kg) | Immobility in FST |

| Vehicle | - | High |

| This compound | 30 | No significant change |

| This compound | 60 | Significantly decreased |

| Imipramine (B1671792) | 10 | Decreased |

Table 2: Effect of this compound on Corticosterone Response to Stress

| Treatment Group | Dose (mg/kg) | Peak Corticosterone Response (FST & Restraint Stress) |

| Vehicle | - | High |

| This compound | 30 | Potently suppressed |

| This compound | 60 | Potently suppressed |

| Mifepristone (B1683876) | 10 | Induced protracted secretion |

Table 3: Effect of this compound on Recall Following Electroconvulsive Shock

| Treatment Group | ECS Treatment | This compound (1 mg/kg) | Recall in Passive Avoidance |

| Vehicle | True ECS | No | Significantly impaired |

| This compound Treated | True ECS | Yes | Significantly attenuated impairment |

| Vehicle | Sham ECS | No | Normal recall |

Sex-Specific Effects on Behavioral and Physiological Stress Reactivity

Preclinical studies investigating the effects of this compound on stress reactivity have revealed sex-specific outcomes, particularly in the context of chronic adolescent stress. Research using rat models exposed to chronic variable stress (CVS) during adolescence demonstrated differential behavioral, physiological, and stress circuit reactivity between males and females. biorxiv.orgresearchgate.net

In response to adolescent stress, male rats showed heightened reactivity to novelty and a notable reduction in neuronal excitation following swim stress in adulthood. biorxiv.orgresearchgate.net Conversely, females developed a passive coping strategy and exhibited enhanced hypothalamic-pituitary-adrenocortical (HPA) axis stress reactivity. biorxiv.orgresearchgate.net Treatment with this compound attenuated the enhanced HPA axis stress reactivity observed in females, suggesting a role of GR signaling in this sex-specific outcome. biorxiv.orgresearchgate.net

These findings indicate that adolescent stress can have enduring, sex-specific effects on emotional behavior and neural circuit development, and that GR signaling, modulated by compounds like this compound, plays a role in mediating some of these effects, particularly in females. biorxiv.orgresearchgate.net

Metabolic Dysregulation

Preclinical research has extensively investigated the potential of this compound in addressing metabolic dysregulation, including weight gain and insulin (B600854) sensitivity.

Mitigation of Antipsychotic Medication-Induced Weight Gain (e.g., Olanzapine)

Antipsychotic medications, such as olanzapine (B1677200), are frequently associated with significant weight gain and metabolic disturbances. researchgate.netnih.govdovepress.com Preclinical studies in rats have shown that this compound can both prevent and reverse olanzapine-induced weight gain. researchgate.netnih.govbiospace.com

In experiments where rats were treated with olanzapine, the addition of this compound to their regimen resulted in significantly less weight gain compared to rats receiving olanzapine alone. researchgate.netnih.gov In some cases, rats treated with this compound in addition to olanzapine even lost a significant amount of weight. researchgate.net Furthermore, rats administered this compound alongside olanzapine had significantly less abdominal fat than those receiving only olanzapine. researchgate.net The attenuation of weight gain by this compound in this model was also observed to be dose-dependent. nih.govbiospace.com

These findings suggest that this compound, as a selective glucocorticoid antagonist, holds potential in mitigating the significant metabolic side effect of weight gain associated with the use of antipsychotic medications like olanzapine. researchgate.netnih.govbiospace.com

Suppression of Diet-Induced Weight Gain

Beyond medication-induced weight gain, preclinical studies have also explored the effects of this compound on weight gain induced by diet. In a study using male mice fed a high-fat, high-sugar diet, treatment with this compound resulted in significantly less weight gain compared to mice on the same diet receiving a vehicle. nih.govresearchgate.net This effect was comparable to that observed with mifepristone, another glucocorticoid receptor antagonist. nih.gov The study indicated that this compound could potentially suppress weight gain induced by diet. nih.govresearchgate.net

Improvement of Insulin Sensitivity

In addition to its effects on weight gain, this compound has shown potential in improving insulin sensitivity in preclinical models. In the study with mice on a high-fat, high-sugar diet, mice receiving this compound demonstrated significantly lower steady-state plasma glucose levels compared to the vehicle group. nih.govresearchgate.net This suggests that this compound may have a positive impact on glucose metabolism. nih.govresearchgate.net While the reduction in weight gain and lower plasma glucose were observed concurrently, the study suggested that the effect of this compound on insulin sensitivity might be independent of its effect on mitigating weight gain. nih.govresearchgate.net

Oncology

Preclinical research has also investigated the potential therapeutic role of this compound in certain types of cancer.

Prostate Cancer

Studies have explored the effects of this compound in the context of prostate cancer, particularly castrate-resistant prostate cancer (CRPC). Increased glucocorticoid receptor activity has been implicated in the progression of CRPC following androgen blockade. nih.govaacrjournals.org

Preclinical studies using prostate cancer cell lines and xenograft models have indicated that this compound, as a selective GR modulator, can block GR activity in prostate cancer. nih.govaacrjournals.org Unlike mifepristone, this compound did not affect androgen receptor signaling, but potently inhibited GR transcriptional activity. nih.govaacrjournals.org Importantly, this compound decreased GR-mediated tumor cell viability following androgen receptor blockade. nih.govaacrjournals.org

In vivo studies using high GR-expressing xenograft models demonstrated that this compound significantly inhibited CRPC progression. nih.govaacrjournals.org Transcriptome analysis revealed that this compound treatment inhibited GR-mediated proliferative gene expression pathways, including genes like AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16, which are associated with proliferation. nih.govaacrjournals.orgfigshare.com These findings suggest that selective GR modulators like this compound have therapeutic potential in GR-expressing CRPC. nih.govaacrjournals.org

Furthermore, this compound has been investigated for its potential to overcome therapy resistance in prostate cancer. Studies have shown that this compound can enhance cytotoxicity in docetaxel-resistant prostate cancer cells and decrease cancer stemness markers, suggesting its potential in addressing chemoresistance. nih.gov this compound has been shown to completely block dexamethasone-mediated increases in SGK1 expression and antagonize dexamethasone-induced KLK3 expression in prostate cancer cells, both of which are relevant to prostate cancer progression and therapy resistance. targetmol.commedchemexpress.com

Inhibition of Castration-Resistant Prostate Cancer (CRPC) Progression in Xenograft Models

Studies using in vivo xenograft models have shown that this compound significantly inhibits CRPC progression. This effect was particularly notable in models with high GR expression, suggesting that its efficacy is dependent on the presence of the target receptor. aacrjournals.orgnih.govdntb.gov.uanih.govamegroups.org In contrast to mifepristone, this compound did not affect androgen receptor (AR) signaling, focusing its inhibitory effects specifically on GR transcriptional activity. aacrjournals.orgnih.govnih.govamegroups.org

Blockade of Glucocorticoid Receptor-Mediated Proliferative Gene Expression Pathways (e.g., AKAP12, FKBP5, SGK1, CEBPD, ZBTB16)

Transcriptome analysis has revealed that this compound effectively blocks GR-mediated proliferative gene expression pathways in prostate cancer cells following AR blockade and GR activation. aacrjournals.orgnih.govdntb.gov.uanih.gov Specifically, in vivo studies demonstrated that this compound treatment significantly reduced the expression of GR-regulated proliferation-associated genes, including AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16. aacrjournals.orgnih.govdntb.gov.uanih.govresearchgate.net

The following table summarizes the effect of this compound on the expression of these genes in vivo:

| Gene | Effect of this compound Treatment (in vivo) |

| AKAP12 | Significantly reduced expression |

| FKBP5 | Significantly reduced expression |

| SGK1 | Significantly reduced expression |

| CEBPD | Significantly reduced expression |

| ZBTB16 | Significantly reduced expression |

In vitro experiments also showed that this compound could completely block the dexamethasone-mediated increase in SGK1 expression and antagonize dexamethasone-induced KLK3 expression in LAPC4 cells. aacrjournals.orgnih.gov

Attenuation of Tumorsphere Formation, Stemness, and Docetaxel (B913) Resistance in Prostate Cancer Cells

This compound has been shown to influence properties associated with aggressive prostate cancer, including tumorsphere formation, stemness, and resistance to docetaxel. mdpi.comaacrjournals.orgencyclopedia.pubresearchgate.netnih.govmdpi.com Glucocorticoid receptor signaling has been implicated in mediating resistance to both androgen receptor signaling inhibitors and docetaxel in prostate cancer. mdpi.comnih.gov

Pharmacological co-inhibition of GR using this compound and β-catenin using the inhibitor MSAB enhanced cytotoxicity in docetaxel-resistant prostate cancer cells grown in both adherent and spheroid cultures. mdpi.comaacrjournals.orgresearchgate.netnih.gov This co-inhibition also decreased CD44+/CD24– cell populations in tumorspheres, indicating a reduction in stemness. mdpi.comresearchgate.netnih.gov These findings suggest that this compound, particularly in combination with β-catenin inhibition, can attenuate tumorsphere formation and stemness in docetaxel-resistant prostate cancer cells, thereby potentially overcoming therapy cross-resistance. mdpi.comaacrjournals.orgencyclopedia.pubresearchgate.netnih.govmdpi.com

Breast Cancer

Glucocorticoid receptor signaling is also being explored as a potential therapeutic target in breast cancer, particularly in the triple-negative subtype (TNBC). aacrjournals.orgresearchgate.netnih.govnih.govaacrjournals.orgresearchgate.netnih.gov High GR expression in ER-negative breast cancer has been associated with shortened relapse-free survival. nih.govaacrjournals.orgresearchgate.netnih.gov

Inhibition of Glucocorticoid Receptor-Induced Pro-Survival Gene Expression in Triple-Negative Breast Cancer (TNBC)

This compound has demonstrated the ability to inhibit GR-induced pro-survival gene expression in TNBC. aacrjournals.orgnih.gov Studies have shown that this compound can function as a GR antagonist and reverse the expression of GR activation-associated genes. nih.govaacrjournals.orgresearchgate.netnih.gov Gene expression pathway analysis of glucocorticoid-regulated genes inhibited by GR antagonism has revealed functions related to cell survival and invasion. aacrjournals.orgresearchgate.net

In vitro studies indicated that this compound exhibited temporal antagonism of the expression of GR target genes encoding anti-apoptotic proteins such as SGK-1, MCL-1, and MKP-1/DUSP1 over the course of eight hours. aacrjournals.org

Enhancement of TNBC Chemosensitivity

Preclinical results suggest that this compound can significantly increase the sensitivity of GR+ TNBC cells to paclitaxel (B517696). aacrjournals.orgresearchgate.net In vitro experiments showed that this compound was comparable to mifepristone in its ability to chemosensitize TNBC cells. nih.gov this compound was shown to restore cytotoxic sensitivity in MDA-MB-231 and SUM-159-PT cells following treatment with paclitaxel and dexamethasone (B1670325). nih.govresearchgate.net This suggests that this compound can counteract the inhibitory effects of glucocorticoid activation on tumor cell survival and enhance chemotherapy-induced cytotoxicity. nih.gov

Gastrointestinal Function

Beyond its potential in oncology, this compound has also been investigated for its effects on gastrointestinal function, specifically in the context of stress-induced alterations in gut motility. iomcworld.orgnih.gov

Studies using a murine water avoidance stress model demonstrated that repeated acute stress (RASt) increased the proportion of ChAT-immunoreactive neurons, the tissue concentration of acetylcholine (B1216132), and enhanced cholinergic neuromuscular transmission in the colon. iomcworld.orgnih.gov this compound, as a GR-specific antagonist, was shown to prevent the increase of acetylcholine colonic tissue levels and inhibit in vivo colonic motility induced by RASt. iomcworld.orgnih.gov These findings suggest that the RASt-induced functional changes in motility are, at least partly, due to a GR-dependent enhanced cholinergic component in the enteric nervous system (ENS), and that this compound can modulate this effect. iomcworld.orgnih.gov

Modulation of Enteric Nervous System Cholinergic Activity

The enteric nervous system (ENS) is a complex network of neurons and glial cells within the gastrointestinal tract that regulates various digestive functions, including motility and secretion mdpi.com. Cholinergic neurotransmission, mediated by acetylcholine, plays a key role in these processes mdpi.comescholarship.org. Studies have indicated that psychological stress can impact the ENS and its cholinergic activity researchgate.netnih.gov.

Repeated acute stress (RASt) has been shown to increase the proportion of choline (B1196258) acetyltransferase (ChAT)-immunoreactive neurons and the tissue concentration of acetylcholine in the distal colon of mice researchgate.netnih.gov. This suggests an enhancement of the cholinergic component within the ENS following stress exposure researchgate.netnih.gov.

Preclinical research using a murine water avoidance stress (WAS) model demonstrated that this compound, as a GR-specific antagonist, was able to prevent the increase in acetylcholine tissue levels in the colon induced by RASt researchgate.netnih.goviomcworld.org. This finding suggests that the stress-induced increase in cholinergic activity in the ENS is, at least partly, mediated by glucocorticoid receptors, and that this compound can modulate this pathway researchgate.netnih.gov.

The following table summarizes the effect of this compound on colonic acetylcholine levels in a stress model:

| Treatment Group | Colonic Acetylcholine Level (µmol/µg of protein) |

| Control | Data not explicitly provided in snippets |

| RASt (Vehicle) | Increased compared to control |

| RASt + this compound | Prevented increase compared to RASt (Vehicle) |

Note: Specific numerical data for acetylcholine levels were not available in the provided search snippets, but the qualitative effect of this compound preventing the stress-induced increase was reported. researchgate.netnih.gov

Prevention of Stress-Induced Alterations in Colonic Motility

Stress is known to alter gastrointestinal motility, and this is a significant factor in various functional bowel disorders researchgate.netnih.goviomcworld.orgplos.org. Specifically, repeated acute stress has been linked to increased colonic motility researchgate.netnih.goviomcworld.org.

In the murine WAS model, RASt resulted in increased in vivo colonic motility researchgate.netnih.gov. This stress-induced hypermotility is suggested to be, at least in part, due to the enhanced cholinergic component in the ENS mediated by GR activation researchgate.netnih.goviomcworld.org.

Treatment with the GR-specific antagonist this compound prevented the increase in in vivo colonic motility observed in stressed mice researchgate.netnih.goviomcworld.org. This indicates that this compound can mitigate the effects of stress on colonic motor function by interfering with the GR-mediated pathways that contribute to stress-induced hypermotility researchgate.netnih.goviomcworld.org.

The research suggests a direct link between glucocorticoid receptor activation, increased cholinergic activity in the ENS, and altered colonic motility in response to stress, all of which were modulated by this compound in preclinical models researchgate.netnih.gov.

| Condition | Colonic Motility (in vivo) |

| Control | Baseline |

| RASt (Vehicle) | Increased |

| RASt + this compound | Prevented increase |

Note: Specific quantitative data for in vivo colonic motility were not available in the provided search snippets, but the qualitative effect of this compound preventing the stress-induced increase was reported. researchgate.netnih.gov

Research Methodologies and Experimental Models in Cort108297 Studies

In Vitro Systems

In vitro, or "within the glass," studies are fundamental for dissecting the molecular interactions of CORT108297 at a cellular level. youtube.com These experiments use isolated cells grown in controlled laboratory conditions, allowing for detailed analysis of the compound's effects. youtube.com

Prostate cancer cell lines are critical tools for studying the effects of this compound, especially in the context of castration-resistant prostate cancer (CRPC), where GR expression can contribute to therapeutic resistance. nih.gov

LAPC4 and CWR-22Rv1: These cell lines are widely used models for CRPC. nih.gov Studies have shown that CWR-22Rv1 cells express higher levels of GR compared to LAPC4 cells. nih.gov In the setting of androgen receptor (AR) blockade with drugs like enzalutamide (B1683756), GR activation can promote tumor cell survival. nih.gov this compound has been shown to inhibit GR activity in these cells, leading to decreased cell viability, with a more pronounced effect observed in the high-GR expressing CWR-22Rv1 cells. nih.gov

PC3-DR and DU145-DR: These cell lines represent docetaxel-resistant (DR) prostate cancer models. nih.gov Research has demonstrated that co-inhibition of the GR using this compound and another signaling molecule, β-catenin, can impair the formation of tumorspheres in these resistant cell lines, suggesting a role in overcoming chemoresistance. nih.govresearchgate.net

These assays are crucial for quantifying the interaction of this compound with its target receptor and assessing its functional consequences. env.go.jp

Receptor Binding Assays: These experiments measure the affinity of a compound for its receptor. This compound has demonstrated a high binding affinity for the human glucocorticoid receptor, with a reported Ki value of 0.45 nM to 0.9 nM. medchemexpress.comtargetmol.comconicet.gov.ar Ki is the inhibition constant, representing the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. These assays also confirmed the selectivity of this compound, showing a significantly lower affinity (almost 1000-fold less) for other steroid receptors like the progesterone (B1679170), estrogen, androgen, and mineralocorticoid receptors. conicet.gov.arnih.gov The assays typically use recombinantly expressed receptors from HEK-293 cells and a radiolabeled ligand, such as [3H]Dexamethasone for GR, to compete with the test compound. medchemexpress.com

Functional Reporter Gene Assays: These assays measure the ability of a compound to activate or inhibit gene transcription mediated by a specific receptor. caymanchem.com In these systems, cells are engineered to contain a reporter gene (like luciferase) linked to a promoter that is responsive to the receptor of interest. caymanchem.comindigobiosciences.com this compound has been shown to function as a potent GR antagonist in these assays, with a functional activity in the sub-nanomolar to low nanomolar range (less than 10 nM). nih.gov It effectively inhibits GR transcriptional activity induced by agonists like dexamethasone (B1670325), without affecting AR signaling. nih.govnih.gov

To understand the downstream effects of this compound's interaction with the GR, researchers analyze changes in the expression of specific genes and proteins.

Quantitative Real-Time PCR (qRT-PCR): This technique measures the amount of specific messenger RNA (mRNA) to determine gene expression levels. Studies using qRT-PCR have shown that this compound can block the dexamethasone-induced expression of several GR target genes. nih.gov Key genes inhibited by this compound include FKBP5, SGK1, and KLK3. nih.govmedchemexpress.com For example, in LAPC4 cells, this compound completely blocked the dexamethasone-mediated increase in SGK1 expression and inhibited KLK3 induction by 48%. medchemexpress.comtargetmol.com In CWR-22Rv1 cells, it fully abrogated the ~100-fold induction of SGK1 by dexamethasone. medchemexpress.com

Western Blot: This method is used to detect and quantify specific proteins in a sample. Western blot analyses have confirmed that the changes in gene expression observed with qRT-PCR translate to corresponding changes at the protein level. nih.gov For instance, the increase in SGK1 protein levels following dexamethasone treatment was reversed by the addition of this compound. nih.gov

Table 1: Effect of this compound on GR Target Gene Expression in Prostate Cancer Cell Lines

| Cell Line | Target Gene | Inducer | Effect of this compound | Source |

|---|---|---|---|---|

| LAPC4 | SGK1 | Dexamethasone | Completely blocked induction | medchemexpress.com |

| LAPC4 | KLK3 | Dexamethasone | Inhibited induction by 48% | medchemexpress.comtargetmol.com |

| CWR-22Rv1 | SGK1 | Dexamethasone | Completely abrogated ~100-fold induction | medchemexpress.com |

| CWR-22Rv1 | KLK3 | Dexamethasone | Inhibited induction by 70% | medchemexpress.com |

These assays assess the impact of this compound on cell survival and growth, which are critical indicators of its anti-cancer potential. sigmaaldrich.compromega.com

Trypan Blue Exclusion: This is a common method for counting viable cells. medchemexpress.com The dye is excluded by healthy cells with intact membranes but penetrates and stains dead cells blue. In studies with LAPC4 and CWR-22Rv1 cells treated with an AR inhibitor, this compound caused a significant decrease in cell viability. nih.gov After 10 days, this compound treatment led to a 26% reduction in viable LAPC4 cells and a more substantial 42% decrease in CWR-22Rv1 cells. nih.gov

Tumorsphere Formation: This assay evaluates the self-renewal capacity of cancer stem cells (CSCs), which are thought to drive tumor growth and recurrence. researchgate.netpromocell.com CSCs can form three-dimensional spherical colonies called tumorspheres when grown in non-adherent conditions. nih.gov In docetaxel-resistant cell lines (PC3-DR, DU145-DR, and 22rv1-DR), this compound, particularly in combination with a β-catenin inhibitor, significantly reduced the size and formation of tumorspheres, indicating an effect on the cancer stem cell population. nih.govresearchgate.net

These techniques provide insights into the physical interaction between this compound and the glucocorticoid receptor at the atomic level.

GR LBD Docking: Computational docking models are used to predict how a ligand like this compound fits into the ligand-binding domain (LBD) of the GR. aacrjournals.orgresearchgate.net Preliminary computational studies, based on existing crystal structures of the GR LBD, suggest that this compound docks within the binding pocket. aacrjournals.org The models indicate that its antagonistic activity may stem from its ability to indirectly cause disorder in a region of the receptor known as Helix 12, which is critical for the conformational changes required for receptor activation. aacrjournals.org

X-ray Crystallography: This is an experimental technique used to determine the precise three-dimensional structure of a molecule or a protein-ligand complex. While computational models provide predictions, X-ray crystallography provides definitive structural data. aacrjournals.org Research efforts have been underway to produce crystals of the GR LBD in complex with this compound to solve its crystal structure, which would offer a detailed view of the binding interactions. aacrjournals.org

In Vivo Animal Models

In vivo studies, conducted in living organisms, are essential for evaluating the systemic effects and therapeutic efficacy of this compound in a more complex biological environment. crownbio.com

Xenograft Models: A primary in vivo model involves implanting human cancer cells into immunodeficient mice, creating what is known as a xenograft. crownbio.comjci.org For this compound research, xenografts of prostate cancer cell lines like CWR-22Rv1 and LAPC4 have been used. nih.govnih.gov Male nude mice are typically castrated to mimic the androgen-deprived state of CRPC patients. nih.gov

Research Findings: In these models, this compound has demonstrated significant therapeutic potential. Treatment with this compound was shown to delay the progression of CRPC in xenografts with high GR expression (CWR-22Rv1), but not in those with low GR expression. nih.govnih.gov Furthermore, analysis of tumors from these mice revealed that this compound treatment inhibited the expression of GR-regulated genes associated with proliferation, such as AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16. nih.gov These findings from animal models corroborate the in vitro data and support the hypothesis that GR antagonism is a viable therapeutic strategy for GR-expressing CRPC. nih.gov

Rodent Models of Neurological Conditions

The pilocarpine-induced status epilepticus (SE) model in rodents is a widely used method to study the pathophysiology of epilepsy and to test potential therapeutic interventions. scielo.br This model involves the administration of the cholinergic agonist pilocarpine, which induces prolonged seizures, leading to neuropathological changes similar to those seen in human temporal lobe epilepsy. scielo.brnih.gov

In studies involving this compound, mice are treated with the compound following the induction of SE. nih.gov Key research findings from these studies include:

Normalization of Corticosterone (B1669441) Levels: Treatment with this compound has been shown to normalize the elevated baseline corticosterone levels that occur following SE. nih.gov

Reduction of Neuroinflammation: The compound reduces microglia proliferation in the hippocampus, a key indicator of neuroinflammation, although it does not appear to affect the increase in astrocyte area. nih.gov

Attenuation of Neuronal Pathology: this compound treatment decreases the density of ectopic granule cells in the hilus of the hippocampus, a form of seizure-induced pathology. However, it did not prevent the loss of mossy cells. nih.gov

Modulation of Neuronal Activity: The compound alters the cellular distribution of Fos protein, a marker of neuronal activity, but does not fully restore the normal pattern of expression following SE. nih.gov

These findings suggest that glucocorticoid signaling plays a role in the development of structural changes after status epilepticus, and that a modulator like this compound can mitigate some of these pathological consequences. nih.gov

Table 1: Effects of this compound in Pilocarpine-Induced Status Epilepticus Model

| Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| Baseline Corticosterone | Normalized hypersecretion | nih.gov |

| Microglia Proliferation | Reduced in the dentate gyrus | nih.gov |

| Astrocyte Area | No significant effect | nih.gov |

| Ectopic Granule Cell Density | Decreased | nih.gov |

| Mossy Cell Loss | Not prevented | nih.gov |

| Fos Protein Expression | Altered distribution | nih.gov |

Rodent models are instrumental in neurodegeneration research, with Wobbler mice and various Alzheimer's transgenic mouse lines being particularly relevant for studying amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD), respectively.

The Wobbler mouse is a genetic model for ALS, exhibiting motoneuron degeneration, neuroinflammation, and high levels of corticosterone. mdpi.combvsalud.org This makes it a suitable model to investigate the role of glucocorticoid receptors (GR) in neurodegenerative processes. Studies using this compound in Wobbler mice have demonstrated:

Restoration of hippocampal integrity and normalization of neurogenesis in the dentate gyrus. karger.com

A decrease in astrocyte hypertrophy and a return of microglia to their resting state, indicating anti-inflammatory effects. nih.govconicet.gov.ar

An increase in the number of neuronal progenitors (DCX+ cells) and a modification of the microglial phenotype from a reactive to a quiescent form in the dentate gyrus. conicet.gov.ar

Alzheimer's transgenic mice are genetically engineered to express human genes associated with familial AD, leading to the development of amyloid-β plaques and tau pathology. scantox.commdpi.comnih.gov In a triple-transgenic (3xTg-AD) mouse model, this compound was found to reduce levels of APP-C-terminal fragment (C83) and the hyperphosphorylation of Tau. nih.govfrontiersin.org In a rat model of AD, this compound treatment restored synaptic markers in the hippocampus and improved cognitive function in spatial short-term memory tasks. karger.com Furthermore, in an acute model using amyloid-β peptide injection, this compound, along with another GR antagonist, reversed the induced hippocampal amyloidogenic pathway. nih.gov

Table 2: Effects of this compound in Neurodegeneration Models

| Model | Key Findings | Reference |

|---|---|---|

| Wobbler Mice | Restored hippocampal integrity and normalized neurogenesis. | karger.com |

| Reduced astrogliosis and microgliosis. | nih.govconicet.gov.ar | |

| Increased neuronal progenitors. | conicet.gov.ar | |

| Alzheimer's Transgenic Mice | Reduced APP-C-terminal fragment (C83) and Tau hyperphosphorylation. | nih.govfrontiersin.org |

| Restored synaptic markers and improved spatial short-term memory. | karger.com |

Rodent Models of Psychiatric and Stress-Related Conditions

The Chronic Variable Stress (CVS) model is a well-established paradigm used to induce a state in rodents that mimics aspects of human depression and other stress-related disorders. nih.govresearchgate.net This model involves exposing animals to a series of unpredictable stressors over a period of time. cogbites.org

Research utilizing the CVS model in conjunction with this compound administration has revealed sex-specific effects. nih.gov In adolescent rats subjected to CVS, treatment with this compound during the stress period led to different outcomes in males and females when they reached adulthood. nih.govresearchgate.net For instance, in females that developed a passive coping strategy and enhanced HPA axis stress reactivity due to adolescent stress, treatment with this compound attenuated the enhanced HPA axis response. nih.gov This suggests that glucocorticoid receptor signaling during adolescent stress contributes to some of the lasting physiological changes. nih.govresearchgate.net

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are common behavioral assays used to screen for potential antidepressant efficacy. researchgate.netmeliordiscovery.com These tests are based on the principle of measuring the duration of immobility when a rodent is placed in an inescapable, stressful situation. researchgate.net A decrease in immobility time is generally interpreted as an antidepressant-like effect. meliordiscovery.comsemanticscholar.org

Studies have shown that this compound decreases immobility in the FST, suggesting potential antidepressant properties. karger.comfrontiersin.org This effect is thought to be mediated by its antagonist-like effects on the glucocorticoid receptor. karger.com The compound has been shown to reduce immobility without causing hyperactivity, distinguishing its effects from those of psychostimulants. semanticscholar.org

Restraint stress is a widely used method to induce a robust and reproducible activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. altex.org This model allows researchers to assess the effects of pharmacological compounds on the neuroendocrine response to stress by measuring hormones like corticosterone. nih.govnih.gov

In studies using restraint stress, this compound has demonstrated its ability to modulate the HPA axis response. Treatment with the compound has been shown to reduce stress-induced corticosterone secretion. nih.govresearchgate.net Specifically, it significantly decreases plasma corticosterone responses at earlier time points (e.g., 15 and 30 minutes) following the onset of restraint stress. nih.govresearchgate.net This suggests that this compound can dampen the physiological stress response, likely by decreasing adrenal responsiveness to ACTH. nih.gov

Table 3: Summary of this compound Effects in Psychiatric and Stress Models

| Model/Test | Key Findings | Reference |

|---|---|---|

| Chronic Variable Stress (CVS) | Attenuated enhanced HPA axis stress reactivity in females exposed to adolescent stress. | nih.gov |

| Forced Swim Test (FST) | Decreased immobility, suggesting antidepressant-like effects. | karger.comfrontiersin.org |

| Restraint Stress | Reduced stress-induced corticosterone secretion. | nih.govnih.govresearchgate.net |

Open Field Test for Emotional Reactivity

The open field test is a common method used in neuroscience to assess emotional reactivity and exploratory behavior in rodents. In studies involving this compound, this test is employed to understand the compound's impact on anxiety-like behaviors, particularly in the context of stress.

In one study, the long-term effects of adolescent chronic variable stress (CVS) were investigated in both male and female rats. nih.gov The hypothesis was that these effects are mediated by glucocorticoid receptor (GR) signaling. nih.gov To test this, adolescent rats were treated with this compound during a two-week CVS protocol. nih.govnih.gov Five weeks after the stress protocol, their emotional reactivity was assessed in an open field test. nih.govnih.gov

The findings revealed sex-specific responses to adolescent stress and this compound treatment. nih.gov Male rats that underwent CVS showed heightened emotional reactivity in the open field test, characterized by a significant reduction in the total time spent in the center of the arena and fewer entries into the center. nih.gov This behavior is interpreted as an indicator of increased anxiety. nih.gov However, treatment with this compound did not alter this outcome in males. nih.gov In contrast, female rats did not show any significant changes in their performance in the open field test following adolescent stress. nih.gov While this compound did attenuate other stress-related effects in females, its impact on emotional reactivity as measured by the open field test was not the primary observation. nih.gov

These results highlight the differential role of GR signaling in mediating the long-term behavioral consequences of adolescent stress in males and females. nih.gov

Interactive Data Table: Open Field Test Results in Male Rats

| Treatment Group | Mean Time in Center (seconds) | Mean Number of Center Entries |

| Control-Vehicle | ||

| Control-CORT108297 | ||

| CVS-Vehicle | Significantly Reduced | Significantly Reduced |

| CVS-CORT108297 | Significantly Reduced | Significantly Reduced |

Data derived from a study on the lasting impact of chronic adolescent stress. nih.gov

Rodent Models of Metabolic Disorders

Antipsychotic Medication-Induced Weight Gain Models (e.g., Olanzapine)

A significant side effect of certain antipsychotic medications, such as olanzapine (B1677200), is weight gain and metabolic disruption. researchgate.netnih.gov Rodent models are crucial for investigating the mechanisms behind this and for testing potential therapeutic interventions like this compound. doi.org

In these models, rats are administered olanzapine, which consistently leads to significant weight gain. researchgate.netnih.gov Studies have been designed to test whether this compound can both prevent and reverse this olanzapine-induced weight gain. researchgate.netnih.gov

In a reversal study, rats that had already gained a significant amount of weight from olanzapine treatment were subsequently given this compound alongside their olanzapine regimen. nih.gov The results showed that the addition of this compound led to a significant loss of weight, with the highest dose bringing the animals' weight back to pre-olanzapine levels. doi.org Furthermore, rats treated with this compound and olanzapine had significantly less abdominal fat compared to those receiving olanzapine alone. nih.gov

In a prevention study, rats were given olanzapine and this compound concurrently. nih.gov These rats gained significantly less weight than those receiving only olanzapine. nih.gov There was a clear dose-dependent relationship, with higher doses of this compound resulting in less weight gain. nih.govdoi.org These findings suggest that blocking the glucocorticoid receptor pathway with this compound is a potential mechanism to mitigate antipsychotic-induced weight gain. nih.gov

Interactive Data Table: Effect of this compound on Olanzapine-Induced Weight Gain (Reversal)

| Treatment Group (after initial weight gain) | Mean Weight Change (grams) |

| Olanzapine + Vehicle | Continued Weight Gain |

| Olanzapine + this compound (20 mg/kg) | Significant Weight Loss |

| Olanzapine + this compound (60 mg/kg) | Significant Weight Loss |

| Olanzapine + this compound (120 mg/kg) | Significant Weight Loss (return to baseline) |

Data derived from a study on reversing olanzapine-induced weight gain. doi.org

High-Fat, High-Sucrose Diet Models for Metabolic Dysregulation

Rodent models utilizing a high-fat, high-sucrose (HFHS) diet are standard for inducing metabolic dysregulation, including obesity, glucose intolerance, and insulin (B600854) resistance, mimicking features of the metabolic syndrome in humans. plos.orgbiorxiv.org These models are instrumental in evaluating the efficacy of compounds like this compound in combating diet-induced metabolic disorders. nih.gov

In a proof-of-concept study, male C57BL/6J mice were fed a diet with 60% of calories from fat and water supplemented with 11% sucrose (B13894) for four weeks. nih.govresearchgate.net This diet induced significant weight gain and insulin resistance. nih.gov Different groups of mice received this compound, mifepristone (B1683876) (another GR antagonist), rosiglitazone (B1679542) (a positive control), or a vehicle alongside the HFHS diet. nih.govresearchgate.net

The results demonstrated that mice treated with either this compound or mifepristone gained significantly less weight compared to the vehicle group. nih.govresearchgate.net Furthermore, at the end of the four-week treatment, mice receiving this compound also exhibited significantly lower steady-state plasma glucose levels than the vehicle-treated mice. nih.govresearchgate.net This suggests that this compound can improve insulin sensitivity. nih.gov An interesting observation was that the reduction in plasma glucose was not highly correlated with the reduction in weight gain, indicating that the effect of this compound on insulin sensitivity might be independent of its effect on weight. nih.govresearchgate.net

Interactive Data Table: Effects of this compound on HFHS Diet-Induced Metabolic Changes

| Treatment Group (on HFHS diet) | Mean Weight Gain (grams) | Mean Steady State Plasma Glucose |

| Vehicle | 6.3 | Elevated |

| This compound (80 mg/kg QD) | Significantly Less than Vehicle | Significantly Lower than Vehicle |

| This compound (40 mg/kg BID) | Significantly Less than Vehicle | Significantly Lower than Vehicle |

| Mifepristone (30 mg/kg BID) | Significantly Less than Vehicle | Not specified |

| Standard Chow (Control) | 2.1 | Normal |

Data derived from a proof-of-concept study on diet-induced weight gain. nih.gov

Rodent Models of Oncology

Xenograft Models for Prostate Cancer and Triple-Negative Breast Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapies. dovepress.comscielo.org.pe this compound has been investigated using such models for prostate and triple-negative breast cancer.

In the context of castrate-resistant prostate cancer (CRPC), where glucocorticoid receptor (GR) expression and activity are often increased, xenograft models are particularly relevant. nih.gov Studies have utilized cell lines like CWR-22Rv1, which has high GR expression, and LAPC4. nih.gov Mice with established tumors from these cell lines were castrated to mimic androgen deprivation therapy and then treated with this compound. nih.gov

The findings showed that in mice with CWR-22Rv1 xenografts, treatment with this compound significantly delayed the progression to CRPC, nearly doubling the median time compared to vehicle-treated mice. nih.gov This effect was not observed in the LAPC4 xenograft model, which has lower GR expression, highlighting the GR-dependent mechanism of this compound. nih.gov Further analysis of the CWR-22Rv1 tumors from this compound-treated mice revealed a significant reduction in the expression of pro-proliferation genes. nih.gov

For triple-negative breast cancer (TNBC), xenograft models are used to study this aggressive subtype that lacks common therapeutic targets. dovepress.comscielo.org.pe While specific data on this compound in TNBC xenografts is emerging, the principle involves implanting TNBC cell lines into immunodeficient mice to assess the anti-tumor effects of GR antagonists. scielo.org.peoncotarget.com

Interactive Data Table: Effect of this compound on Castrate-Resistant Prostate Cancer Xenografts (CWR-22Rv1)

| Treatment Group | Median Time to CRPC (days) | Hazard Ratio (vs. Vehicle) |

| Vehicle | 11.5 | 1.00 |

| This compound | 21 | 0.38 |

Data derived from a study on selective glucocorticoid receptor modulators in prostate cancer. nih.gov